molecular formula C13H10BrNO3S B7590355 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid

2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid

Cat. No. B7590355
M. Wt: 340.19 g/mol
InChI Key: YULSQGQWYLRLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid, also known as BTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTA is a derivative of the thiophene ring, which is a heterocyclic compound containing sulfur and carbon atoms. The compound has been synthesized using various methods and has been found to exhibit numerous biochemical and physiological effects.

Scientific Research Applications

2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid has been found to exhibit various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid has been found to exhibit potent inhibitory activity against various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid has also been found to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In addition, 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid has been found to exhibit antifungal and antibacterial activity.

Mechanism of Action

The mechanism of action of 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid is not fully understood. However, it has been proposed that 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid exerts its inhibitory activity against enzymes such as COX-2 and 5-LOX by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid in lab experiments is its potent inhibitory activity against various enzymes and its ability to induce apoptosis in cancer cells. 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid is also relatively easy to synthesize and can be purified using standard techniques. However, one of the limitations of using 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the research of 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid. One of the most promising directions is the development of 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanism of action of 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid and its interaction with various enzymes and proteins. In addition, the synthesis of novel derivatives of 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid with improved solubility and potency is also an area of future research.

Synthesis Methods

The synthesis of 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-bromo-2-thiophenecarboxylic acid with 3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

2-[3-[(3-bromothiophene-2-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c14-10-4-5-19-12(10)13(18)15-9-3-1-2-8(6-9)7-11(16)17/h1-6H,7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULSQGQWYLRLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid

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